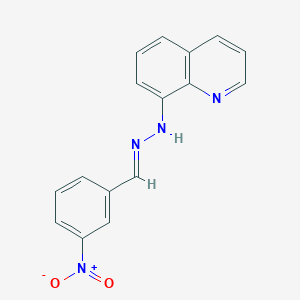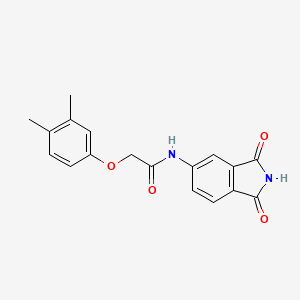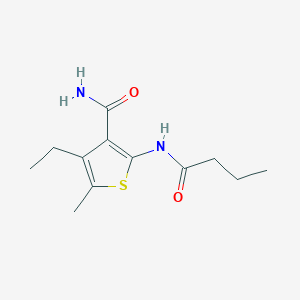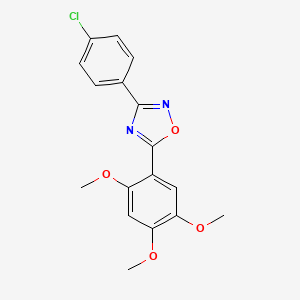
3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, also known as CPTO, is a chemical compound that has gained significant attention in scientific research. This compound is a member of the oxadiazole family and has been found to possess various biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it exerts its biological activities by modulating various signaling pathways in cells. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potent biological activity. It has been found to exhibit activity at relatively low concentrations, making it a cost-effective compound for research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to investigate the safety and toxicity of this compound, which is an important consideration for drug development.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with 2,4,5-trimethoxybenzoyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Studies have shown that this compound inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-21-13-9-15(23-3)14(22-2)8-12(13)17-19-16(20-24-17)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLXEZNEOKMVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide](/img/structure/B5864748.png)

![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)


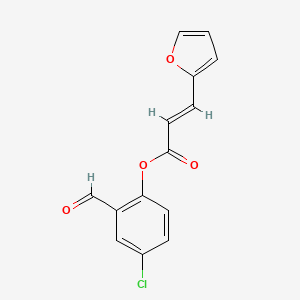
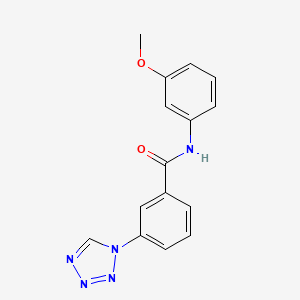
![2-chloro-6-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5864804.png)
![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)
